3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a quinoline, pyrrolidine, and pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Quinoline Moiety: This step often involves sulfonylation reactions where the quinoline ring is introduced.
Formation of the Pyrazine Ring: This can be synthesized through various methods, including cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyrazine rings through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription. The pyrrolidine ring can interact with various enzymes, inhibiting their activity. The pyrazine ring can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones, which have various biological activities.
Pyrazine Derivatives: Compounds like pyrazinamide, used as an anti-tubercular agent.
Uniqueness
3-((1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct pharmacophores in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c19-11-15-18(22-9-8-20-15)26-14-6-10-23(12-14)27(24,25)16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,14H,6,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGELDVHWTUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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